2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶-3-醇

描述

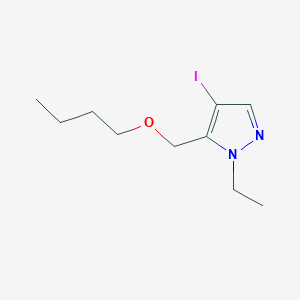

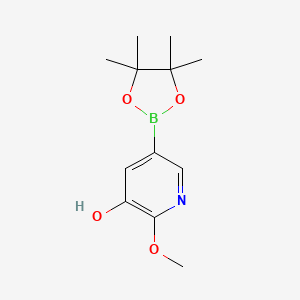

“2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound that is commonly used as an organic boron reagent in organic synthesis .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .Molecular Structure Analysis

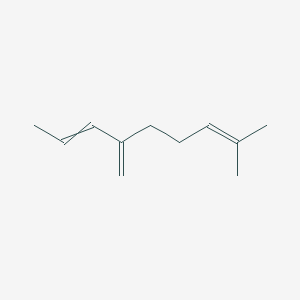

The molecular formula of this compound is C12H19BN2O3 . Its average mass is 250.102 Da and its monoisotopic mass is 250.148880 Da . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Chemical Reactions Analysis

This compound plays a key role in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a density of 0.9642 g/mL at 25 °C . Its boiling point is 120°C at 228mm and its refractive index is 1.4096 .科学研究应用

晶体结构和 DFT 研究

- 在结构分析中的应用:该化合物作为具有苯环的硼酸酯中间体。其结构已通过各种光谱方法和 X 射线衍射得到证实。密度泛函理论 (DFT) 用于分子结构计算,与 X 射线衍射结果一致。这展示了其在分子结构分析和验证中的用途(Huang 等人,2021)。

同位素标记化合物的合成

- 在同位素标记化合物合成中的作用:该化合物在合成同位素标记的 HSP90 抑制剂中发挥了至关重要的作用。这说明了其在合成标记化合物的药理学研究中的重要性(Plesescu 等人,2014)。

分子静电势分析

- 在物理化学性质研究中的用途:用于研究分子静电势和前沿分子轨道。这突出了其在通过 DFT 分析揭示化合物物理化学性质中的应用(Huang 等人,2021)。

对氧化应激的细胞保护

- 在细胞保护研究中的应用:研究了该化合物的衍生物的水解稳定性和与过氧化氢的反应。结果发现它能有效保护氧化应激下的细胞,显示了其在生物医学研究中的潜力(Wang 和 Franz,2018)。

新型化合物的合成

- 在新型化合物合成中的用途:该化学物质在合成新化合物中至关重要。它用于 Chan-Lam-Evans 条件下的反应,突出了其在开发新的药理活性分子中的作用(Abd El Kader 等人,2012)。

振动性质研究

- 振动性质的研究:该化合物是研究振动性质的关键,如涉及光谱学和 X 射线衍射的研究中所证明的。这强调了其在理解分子结构的振动行为中的作用(Wu 等人,2021)。

作用机制

Target of Action

It’s known that this compound is a type of organoboron compound . Organoboron compounds are often used as versatile reagents in synthetic organic chemistry, such as in the Suzuki reaction .

Mode of Action

Organoboron compounds are generally known for their ability to form carbon-carbon (c-c) bonds, oxidize, and reduce reactions . They play a key role in various organic synthesis reactions .

Biochemical Pathways

Organoboron compounds like this one are often used in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . They can also be used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Pharmacokinetics

The physical properties such as its molecular weight (23509 g/mol) and its form (solid) are known . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As an organoboron compound, it is known to play a crucial role in various organic synthesis reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s known that this compound is a colorless liquid and is relatively stable at room temperature .

安全和危害

This compound is moisture sensitive and should be stored away from oxidizing agents . The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition . Ignition sources should be kept away . During handling and use, it should be avoided from contact with oxygen or strong oxidizers to prevent fire or explosion . Appropriate protective measures such as wearing gloves, eyeshields, and protective clothing should be taken during operation .

未来方向

属性

IUPAC Name |

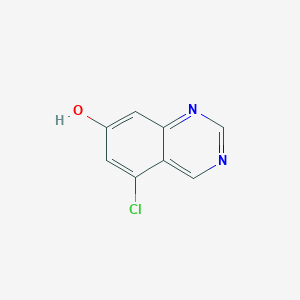

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)8-6-9(15)10(16-5)14-7-8/h6-7,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRFPZFFVMJMCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-](/img/structure/B3248302.png)